![molecular formula C19H21F3N4O2S B3015853 3-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034566-67-9](/img/structure/B3015853.png)
3-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a trifluoromethyl group, a benzyl group, a sulfonyl group, a piperazine ring, and a cyclopenta[c]pyridazine ring. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the cyclopenta[c]pyridazine ring and the piperazine ring. The trifluoromethyl group could add electron-withdrawing character, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the sulfonyl group, and the nitrogen atoms in the piperazine and pyridazine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Bioactive Derivatives : Sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties have been synthesized, demonstrating antimicrobial, antifungal, and antimalarial activities. These compounds were characterized using elemental analysis, 1H NMR, and LCMS, highlighting their potential in medicinal chemistry (Bhatt, Kant, & Singh, 2016).
Nitrogen-Sulfur Heterocycles : The unique structural features of nitrogen-sulfur containing heterocycles, including those with piperazine heterosystems, enable a broad spectrum of biological and pharmacological activities. These heterocycles are significant in medicinal/pharmaceutical industries, offering novel modes of action and broad activity spectra with lower toxicity (Sharma, Amin, & Kumar, 2020).
Antimicrobial and Anticancer Potentials
Antimicrobial and Anticancer Activity : Research on pyridazine analogs, including the synthesis and structural analysis of specific compounds, has shown significant pharmaceutical importance. These compounds exhibit notable antibacterial and anticancer activities, with some displaying specific action mechanisms and potential as therapeutic agents (Sallam et al., 2021).
Novel Heterocyclic Hybrids : The design and synthesis of novel heterocyclic hybrids, including pyrazole analogues with antibacterial and dihydrofolate reductase (DHFR) inhibition activity, have been explored. These compounds, particularly those with benzenesulphonamide moieties, demonstrated excellent antimicrobial activity and potent DHFR inhibition, offering a new avenue for medicinal research (Othman et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c20-19(21,22)16-6-4-14(5-7-16)13-29(27,28)26-10-8-25(9-11-26)18-12-15-2-1-3-17(15)23-24-18/h4-7,12H,1-3,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNHCKPBJQBCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid](/img/structure/B3015772.png)
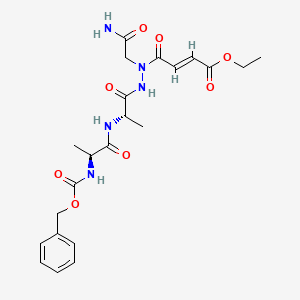
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3015777.png)
![N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B3015778.png)
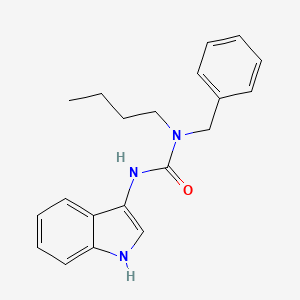
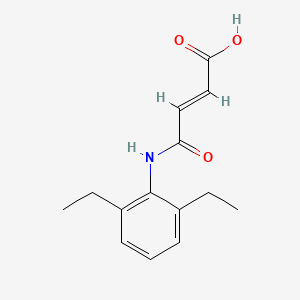


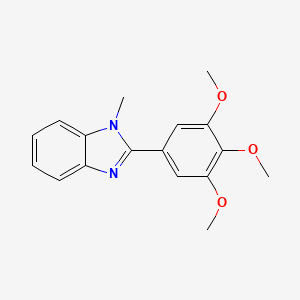
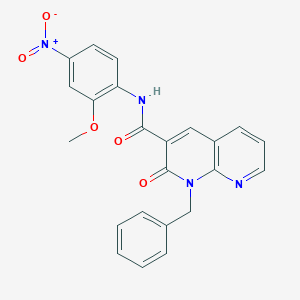
![2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide](/img/structure/B3015789.png)
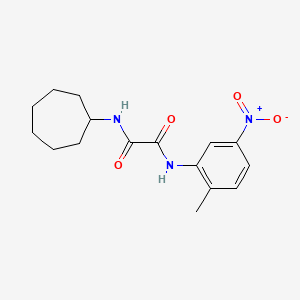
![3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol](/img/structure/B3015791.png)
![(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3015792.png)